(2R,3S,4S)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-3-fluoro-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide
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Overview
Description
The compound “(2R,3S,4S)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-3-fluoro-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide” is a complex organic molecule. Compounds of this nature often have significant applications in medicinal chemistry, particularly as potential therapeutic agents due to their intricate structures and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the fluoro and hydroxy groups, and the attachment of the acetamido and thiazolylphenyl groups. Each step requires specific reagents and conditions, such as:
Formation of the Pyrrolidine Ring: This might involve a cyclization reaction using a suitable precursor.
Introduction of Functional Groups: Fluorination and hydroxylation reactions using reagents like diethylaminosulfur trifluoride (DAST) for fluorination and osmium tetroxide for hydroxylation.
Attachment of Side Chains: Amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry techniques and the use of automated synthesizers to handle the complex multi-step synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products
The major products of these reactions would depend on the specific functional groups targeted. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
In biological research, it might be studied for its interactions with enzymes or receptors, potentially leading to the development of new drugs.
Medicine
Medically, such compounds are often investigated for their therapeutic potential, including anti-inflammatory, antiviral, or anticancer properties.
Industry
Industrially, it could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets could include enzymes, receptors, or other proteins, and the pathways involved would be those related to the biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4S)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-3-fluoro-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide: This compound itself.
Other Fluorinated Pyrrolidines: Compounds with similar structures but different substituents.
Thiazolylphenyl Derivatives: Compounds with the thiazolylphenyl group but different core structures.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which could confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C24H31FN4O4S |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
(2R,3S,4S)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-3-fluoro-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H31FN4O4S/c1-13-20(34-12-27-13)16-8-6-15(7-9-16)10-26-22(32)19-18(25)17(31)11-29(19)23(33)21(24(3,4)5)28-14(2)30/h6-9,12,17-19,21,31H,10-11H2,1-5H3,(H,26,32)(H,28,30)/t17-,18+,19-,21+/m0/s1 |
InChI Key |
MNNVXLLCYGGFOQ-YOUFYPILSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3[C@@H]([C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O)F |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3C(C(CN3C(=O)C(C(C)(C)C)NC(=O)C)O)F |
Origin of Product |
United States |
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